Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of an ethyl ester group at the carboxylate position and a chlorine atom at the 6th position of the indene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroindanone.
Reaction with Ethanol: The 6-chloroindanone is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester derivative.
Cyclization: The final step involves cyclization to form the indene ring structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using advanced catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of various substituted indene derivatives.
Scientific Research Applications
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-1H-indene-1-carboxylate: Similar structure but lacks the dihydro component.
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester.
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and chlorine substitution make it a valuable intermediate in organic synthesis and a potential candidate for various research applications.
Properties
IUPAC Name |
ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIBWWKHGLSKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488108 | |
Record name | Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61346-39-2 | |
Record name | Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60488108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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